N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O4S and its molecular weight is 429.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown activity against various enzymes and receptors, which could suggest potential targets for this compound .
Mode of Action
It’s known that many compounds with similar structures interact with their targets by forming covalent bonds, disrupting the normal function of the target molecule .
Biochemical Pathways
Similar compounds have been found to interfere with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are known to have varying degrees of absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been found to induce a range of cellular responses, including apoptosis, cell cycle arrest, and changes in gene expression .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Properties
IUPAC Name |
N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-11-2-4-13(21)7-15(11)23-18(25)8-14-9-29-20(22-14)24-19(26)12-3-5-16-17(6-12)28-10-27-16/h2-7,9H,8,10H2,1H3,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFPBZNARJWFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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